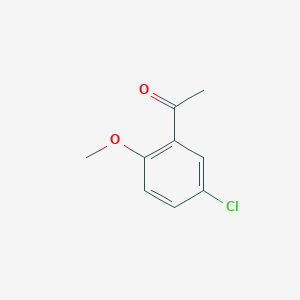

1-(5-Chloro-2-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46629. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIUQLBBCQTWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286594 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-64-9 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS No. 6342-64-9): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)ethanone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, chemical reactivity, and critical applications, grounding all information in established scientific principles and validated methodologies.

Core Compound Profile

This compound, also known as 5-Chloro-2-methoxyacetophenone, is an aromatic ketone that serves as a versatile synthon in synthetic chemistry.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides a unique combination of reactive sites. This substitution pattern influences the molecule's electronic distribution and lipophilicity, making it a valuable precursor for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] It is a crucial intermediate in the synthesis of various organic compounds, including those with potential analgesic and anti-inflammatory properties.[2][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6342-64-9 | [3][4][5] |

| Molecular Formula | C₉H₉ClO₂ | [3][4][6] |

| Molecular Weight | 184.62 g/mol | [3][4][6] |

| Synonyms | 5-Chloro-2-methoxyacetophenone, 1-Acetyl-5-chloro-2-methoxybenzene | [2][3][7] |

| Appearance | Colorless liquid or low melting solid | [2] |

| Melting Point | 28 °C | [3] |

| Boiling Point | 115 °C; 110 °C at 5 mmHg | [2][3] |

| Density | 1.176 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4][7] |

| LogP | 2.55 | [4] |

| SMILES | CC(=O)C1=C(OC)C=C(Cl)C=C1 | [3][4] |

Synthesis and Mechanism: Friedel-Crafts Acylation

The most common and industrially relevant synthesis of this compound is achieved via the Friedel-Crafts acylation of 4-chloroanisole.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring.[8][9]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride or acetic anhydride).[9]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a complex. This complex facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion (CH₃CO⁺).[9]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group (-OCH₃) is an ortho-, para-directing and activating group, meaning it donates electron density to the ring, particularly at the positions ortho and para to it.[10] The chloro group (-Cl) is deactivating but also ortho-, para-directing. The regioselectivity is primarily governed by the powerful activating effect of the methoxy group, directing the acylation to the position ortho to it (and meta to the chlorine), resulting in the desired product.

-

Rearomatization: The resulting intermediate, an arenium cation, loses a proton (H⁺) from the site of substitution to restore the aromaticity of the ring.[10] The AlCl₄⁻ formed in the first step assists in this deprotonation, regenerating the AlCl₃ catalyst.

Synthesis Workflow Diagram

Caption: General workflow for Friedel-Crafts synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Reagent Charging: Charge the flask with anhydrous aluminum trichloride (1.1 eq.) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.05 eq.) dropwise to the cooled suspension while stirring.

-

Addition of Substrate: To this mixture, add a solution of 4-chloroanisole (1.0 eq.) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization Workflow

Structural confirmation and purity assessment are critical steps. A combination of spectroscopic techniques is employed for full characterization.

Caption: Standard analytical workflow.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl protons (-COCH₃) around δ 2.5-2.6 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm, and three signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on the substituted phenyl ring.

-

IR Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. Other characteristic peaks would include C-O stretching for the methoxy group and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 184 and an isotopic peak (M+2) at m/z 186 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.[11] A major fragmentation peak would be observed at m/z 169, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Applications in Synthesis and Drug Development

This compound is not an end product but a valuable intermediate. Its functional groups—the ketone, the methoxy group, and the chloro substituent—offer multiple handles for subsequent chemical transformations.

Role as a Synthetic Intermediate

This compound is a key starting material for synthesizing a variety of heterocyclic and polycyclic structures. It is particularly noted for its use in preparing tetracyclic benzopyrans, which have shown potential as potent analgesics and anti-inflammatory agents.[3] It is also used in the formulation of agrochemicals like herbicides and pesticides.[2]

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification: This chemical is considered hazardous. Aggregated GHS information indicates it is harmful if swallowed (H302).[7] Some sources also list hazards such as causing skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[3][12][13] Recommended storage is at room temperature or between 10°C - 25°C.[3][4]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[12][13]

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[7][12]

-

Inhalation: Move the person to fresh air.[12]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Conclusion

This compound (CAS 6342-64-9) is a fundamentally important chemical intermediate with significant utility in organic synthesis. Its well-defined synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an indispensable building block for creating complex molecular architectures. For professionals in pharmaceutical and agrochemical research, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel and valuable compounds.

References

-

LookChem. (n.d.). 5-CHLORO-2-METHOXYACETOPHENONE. Retrieved from LookChem website. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 6342-64-9. Retrieved from BIOSYNCE website. [Link]

-

PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from PraxiLabs website. [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from UW-Madison Chemistry Department website. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry website. [Link]

-

NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. Retrieved from NIST Chemistry WebBook. [Link]

Sources

- 1. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chloro-2-methoxyacetophenone | 6342-64-9 | FC54240 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. biosynce.com [biosynce.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. praxilabs.com [praxilabs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-2-methoxyacetophenone

5-Chloro-2-methoxyacetophenone is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a chlorinated and methoxylated aromatic ring appended to an acetophenone core, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. Notably, it serves as a key building block in the development of novel analgesic and anti-inflammatory agents.[1] The strategic placement of the chloro and methoxy substituents on the aromatic ring influences the molecule's reactivity and provides handles for further chemical modifications, rendering it an indispensable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the primary synthesis mechanism of 5-Chloro-2-methoxyacetophenone, offering both theoretical understanding and practical, field-proven insights for its successful laboratory-scale preparation.

Core Synthesis Strategy: The Friedel-Crafts Acylation of 4-Chloroanisole

The most direct and industrially relevant method for the synthesis of 5-Chloro-2-methoxyacetophenone is the Friedel-Crafts acylation of 4-chloroanisole. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of 4-chloroanisole in the presence of a Lewis acid catalyst.[2][3]

Regioselectivity: The Directing Effects of Chloro and Methoxy Groups

The outcome of the Friedel-Crafts acylation of 4-chloroanisole is dictated by the directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the chlorine atom (-Cl).

-

The Methoxy Group (-OCH₃): The methoxy group is a powerful activating and ortho, para-directing group. The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

-

The Chlorine Atom (-Cl): The chlorine atom is a deactivating but also ortho, para-directing group. While its electronegativity withdraws electron density from the ring inductively (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In the case of 4-chloroanisole, the powerful activating effect of the methoxy group dominates. The position para to the methoxy group is already occupied by the chlorine atom. Therefore, the incoming acetyl group will be directed predominantly to the positions ortho to the methoxy group. Of the two ortho positions, the one that is also meta to the chlorine atom is sterically less hindered and electronically favored, leading to the formation of 5-Chloro-2-methoxyacetophenone as the major product.

The Reaction Mechanism: A Step-by-Step Visualization

The Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride, catalyzed by aluminum chloride (AlCl₃), proceeds through the following key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with acetyl chloride to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The following diagram illustrates the overall reaction scheme:

Caption: Overall reaction scheme for the synthesis of 5-Chloro-2-methoxyacetophenone.

A more detailed visualization of the reaction mechanism is provided below:

Caption: Step-wise mechanism of the Friedel-Crafts acylation.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from a standard procedure for the Friedel-Crafts acylation of anisole and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried before use, as aluminum chloride is highly moisture-sensitive.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloroanisole | 142.58 | 14.26 g (12.5 mL) | 0.10 |

| Acetyl Chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |

| Anhydrous Aluminum Chloride | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Concentrated Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - |

| Ice | - | ~100 g | - |

Step-by-Step Methodology

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Addition:

-

To the reaction flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and dichloromethane (50 mL).

-

In the dropping funnel, place a solution of 4-chloroanisole (14.26 g, 0.10 mol) and acetyl chloride (8.64 g, 0.11 mol) in dichloromethane (50 mL).

-

-

Reaction Execution:

-

Cool the reaction flask to 0 °C in an ice-water bath.

-

Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-45 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A color change to deep orange or red is typically observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (50 mL) in a beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-Chloro-2-methoxyacetophenone as a colorless to pale yellow liquid.

-

Potential Side Products and Mitigation

While the reaction is highly regioselective, minor side products can form. The primary potential side product is the other ortho-acylated isomer, 3-Chloro-2-methoxyacetophenone. The formation of this isomer is generally minimal due to steric hindrance from the adjacent chlorine atom.

Another potential side reaction is di-acylation, although this is less common in Friedel-Crafts acylations because the product, an aromatic ketone, is deactivated towards further electrophilic substitution. Maintaining a 1:1 stoichiometry of the aromatic substrate to the acylating agent and catalyst helps to minimize this.

Characterization and Verification

The identity and purity of the synthesized 5-Chloro-2-methoxyacetophenone can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acetyl group protons with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) of the ketone is expected around 1670-1690 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5-Chloro-2-methoxyacetophenone (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Safety Considerations

-

Aluminum chloride is a corrosive and water-reactive solid. It should be handled in a fume hood, and contact with skin and eyes should be avoided.

-

Acetyl chloride is a corrosive and lachrymatory liquid. It should also be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate engineering controls and personal protective equipment should be used.

-

The reaction is exothermic , and proper temperature control is crucial to prevent runaway reactions.

-

The workup procedure involves the use of concentrated hydrochloric acid , which is highly corrosive.

Conclusion

The Friedel-Crafts acylation of 4-chloroanisole provides a reliable and efficient route for the synthesis of 5-Chloro-2-methoxyacetophenone, a valuable intermediate in medicinal and agricultural chemistry. By understanding the underlying reaction mechanism, the directing effects of the substituents, and by following a well-defined experimental protocol, researchers can confidently and safely prepare this key building block for their discovery and development programs. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

- Google Patents. Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.

- Google Patents. Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.

-

Eureka | Patsnap. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Available at: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. p-Methoxyacetophenone.....Cock can teach you NMR. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Available at: [Link]

-

Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Available at: [Link]

-

International Journal of Sciences: Basic and Applied Research (IJSBAR). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. Available at: [Link]

- Google Patents. Method for synthesizing metoxyl acetophenone.

-

PubMed. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Available at: [Link]

-

Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Available at: [Link]

-

Googleapis.com. (12) United States Patent. Available at: [Link]

- Google Patents. 5-chloro-2-pentanone preparation method.

Sources

Spectral data of 1-(5-Chloro-2-methoxyphenyl)ethanone (NMR, IR, Mass)

An In-depth Technical Guide to the Spectral Analysis of 1-(5-Chloro-2-methoxyphenyl)ethanone

Authored by a Senior Application Scientist

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. This compound, a substituted acetophenone, represents a class of scaffolds frequently encountered in medicinal chemistry and organic synthesis. Its utility is intrinsically linked to its precise molecular architecture. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively form the unique molecular fingerprint of this compound.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is designed to illuminate the causality behind the spectral features, grounding interpretation in the fundamental principles of chemical structure and reactivity. The protocols herein are outlined not as rote instructions, but as self-validating workflows that ensure data integrity and reproducibility. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as a comprehensive resource for researchers dedicated to the rigorous and accurate characterization of complex organic molecules.

Molecular Structure and Overview

This compound possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] The architecture features a benzene ring substituted with a chloro group, a methoxy group, and an acetyl group. The relative positioning of these substituents dictates the electronic environment of each atom, which in turn governs the molecule's interaction with various forms of electromagnetic radiation and its fragmentation behavior.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the number and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and internal standard is critical for accurate chemical shift referencing and preventing signal overlap. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single deuterium resonance at 7.26 ppm. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) due to its chemical inertness and single, sharp resonance upfield of most organic signals.[2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Vortex the vial until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a high signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of 220-240 ppm and a larger number of scans (e.g., 512 or more) are required due to the lower natural abundance of the ¹³C isotope.[3]

-

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~ 7.70 | d | 1H | H-6 | Located ortho to the electron-withdrawing acetyl group, resulting in significant deshielding. Appears as a doublet due to coupling with H-4 (J ≈ 2.5 Hz). |

| ~ 7.40 | dd | 1H | H-4 | Deshielded by the adjacent chloro group and the para acetyl group. Split into a doublet of doublets by coupling to H-3 (J ≈ 8.8 Hz) and H-6 (J ≈ 2.5 Hz). |

| ~ 6.95 | d | 1H | H-3 | Shielded by the strongly electron-donating methoxy group at the ortho position. Appears as a doublet due to coupling with H-4 (J ≈ 8.8 Hz). |

| ~ 3.90 | s | 3H | -OCH₃ | Methoxy protons are in a shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~ 2.60 | s | 3H | -COCH₃ | Acetyl protons are deshielded by the adjacent carbonyl group and appear as a characteristic singlet.[4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each unique carbon atom. Chemical shifts are highly dependent on the electronic effects of the substituents.[5][6]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 198.0 | C=O | The carbonyl carbon resonance is characteristically found at a very downfield shift.[7] |

| ~ 158.0 | C-2 (C-OCH₃) | Aromatic carbon directly attached to the electron-donating oxygen, causing a significant downfield shift. |

| ~ 132.0 | C-6 | Aromatic methine carbon ortho to the acetyl group. |

| ~ 131.0 | C-4 | Aromatic methine carbon ortho to the chloro group. |

| ~ 128.0 | C-1 (C-C=O) | Quaternary aromatic carbon attached to the acetyl group. |

| ~ 125.0 | C-5 (C-Cl) | Aromatic carbon bearing the chloro substituent; its shift is influenced directly by the halogen. |

| ~ 112.0 | C-3 | Aromatic methine carbon ortho to the methoxy group, showing significant shielding. |

| ~ 56.0 | -OCH₃ | The methoxy carbon is shielded relative to the aromatic carbons. |

| ~ 30.0 | -COCH₃ | The acetyl methyl carbon appears in the aliphatic region, deshielded by the carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing invaluable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the center of the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum is dominated by absorptions corresponding to the carbonyl and aromatic functionalities. For aromatic ketones, conjugation lowers the C=O stretching frequency compared to aliphatic ketones.[8]

| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100-3000 | C-H Aromatic Stretch | Medium | Vibrations of the C-H bonds on the benzene ring. |

| 2980-2850 | C-H Aliphatic Stretch | Medium | Stretching of the C-H bonds in the methyl and methoxy groups. |

| ~ 1680 | C=O Carbonyl Stretch | Strong, Sharp | This is the most characteristic peak for an aromatic ketone.[9] The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to resonance with the aromatic ring.[8] |

| 1600-1450 | C=C Aromatic Ring Stretch | Medium-Strong | A series of sharp peaks characteristic of the benzene ring. |

| ~ 1250 | C-O-C Asymmetric Stretch | Strong | Characteristic of the aryl-alkyl ether (methoxy) group. |

| ~ 1020 | C-O-C Symmetric Stretch | Medium | Also associated with the methoxy group. |

| ~ 850-800 | C-H Out-of-Plane Bending | Strong | The pattern of these bends can sometimes give clues to the ring substitution pattern. |

| ~ 750 | C-Cl Stretch | Medium-Strong | Absorption due to the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a standard, high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum that is highly useful for structural identification and library matching.

Step-by-Step Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction, or via a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments. The presence of a chlorine atom will be evident from a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl).

Figure 2: Predicted primary fragmentation pathway for this compound.

Table of Key Predicted Fragments:

| m/z (³⁵Cl/³⁷Cl) | Ion Structure | Formation Pathway | Significance |

| 184 / 186 | [C₉H₉ClO₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. The ~3:1 ratio of the peaks confirms the presence of one chlorine atom. |

| 169 / 171 | [C₈H₆ClO₂]⁺ | M⁺• - •CH₃ | This is the base peak, resulting from alpha cleavage, a highly favorable fragmentation for ketones.[10][11] Its high stability is due to the resonance-stabilized acylium ion. |

| 141 / 143 | [C₇H₆ClO]⁺ | [M - CH₃]⁺ - CO | Loss of a neutral carbon monoxide molecule from the benzoyl cation, a common subsequent fragmentation.[11] |

| 43 | [CH₃CO]⁺ | Acetyl Cation | Cleavage of the bond between the carbonyl carbon and the aromatic ring. This peak confirms the presence of the acetyl group.[10] |

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—most notably the conjugated carbonyl—and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This guide provides a robust, predictive framework for the analysis of this compound, grounded in established spectroscopic principles. The methodologies and interpretations presented herein constitute a reliable workflow for researchers requiring rigorous and unambiguous molecular characterization.

References

-

Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies: Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. [Link]

-

Filo. (2025). Explain all possible fragmentation for in mass spectrometry. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]

-

Chemistry LibreTexts. (n.d.). Ketone infrared spectra. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

-

Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 253-262. [Link]

-

The Organic Chemistry Tutor. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. [Link]

-

Ohta, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4645–4653. [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link]

-

Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

-

NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. scribd.com [scribd.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. app.studyraid.com [app.studyraid.com]

- 11. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

An In-depth Technical Guide to the Physical Properties of 1-(5-Chloro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanone, also known as 5'-Chloro-2'-methoxyacetophenone, is a substituted aromatic ketone that serves as a key intermediate in various synthetic pathways. Its structural features, including a chlorinated phenyl ring, a methoxy group, and a ketone functional group, make it a versatile building block in the development of pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of its core physical and chemical properties, offering a critical resource for researchers working with this compound.

Molecular Structure and Properties

The molecular integrity of a compound is fundamental to its reactivity and physical behavior. The structure of this compound dictates its interactions at both the molecular and macroscopic levels.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes C1 [label="C", pos="0,0!", color="#202124", fontcolor="#202124"]; C2 [label="C", pos="1.5,0.866!", color="#202124", fontcolor="#202124"]; C3 [label="C", pos="1.5,2.598!", color="#202124", fontcolor="#202124"]; C4 [label="C", pos="0,3.464!", color="#202124", fontcolor="#202124"]; C5 [label="C", pos="-1.5,2.598!", color="#202124", fontcolor="#202124"]; C6 [label="C", pos="-1.5,0.866!", color="#202124", fontcolor="#202124"]; C7 [label="C", pos="-3,0!", color="#202124", fontcolor="#202124"]; O1 [label="O", pos="-4.5,-0.866!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C8 [label="C", pos="-3,-1.732!", color="#202124", fontcolor="#202124"]; O2 [label="O", pos="3,0.866!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C9 [label="C", pos="4.5,0!", color="#202124", fontcolor="#202124"]; Cl [label="Cl", pos="0,5.196!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=circle, style=filled];

// Bond edges edge [color="#4285F4"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- C8; C2 -- O2; O2 -- C9; C4 -- Cl;

// Annotations label = "Molecular structure of this compound"; labelloc = "t"; fontcolor = "#202124"; fontsize = 14; } Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6342-64-9 | [1][2][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][4][5] |

| Molecular Weight | 184.62 g/mol | [1][2][4][5] |

| Melting Point | 28-30 °C | [2] |

| Boiling Point | 115-135 °C | [2] |

| Density | 1.176 g/cm³ | [2] |

| Appearance | Solid |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons. The substitution pattern on the phenyl ring will influence the chemical shifts and coupling patterns of the aromatic protons, providing key structural information.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with varying chemical shifts due to the chloro and methoxy substituents), the methoxy carbon, and the acetyl methyl carbon.

Note: As of the latest update, publicly available, verified ¹H and ¹³C NMR spectra for this specific compound are limited. Researchers should perform their own spectral analysis for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its functional groups. Key expected peaks include:

-

A strong carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

-

C-O stretching vibrations for the methoxy group.

-

Aromatic C-H and C=C stretching vibrations.

-

A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 184.62 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragment ions.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction setup, and purification. While comprehensive solubility data is not widely published, based on its structure, this compound is expected to be soluble in a range of common organic solvents.

Table 2: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Chloroform (CHCl₃) | Soluble | Non-polar to moderately polar solvent, compatible with the aromatic and ether functionalities. |

| Dichloromethane (CH₂Cl₂) | Soluble | Similar polarity to chloroform. |

| Ethyl Acetate (EtOAc) | Soluble | Moderately polar solvent capable of hydrogen bond accepting. |

| Methanol (MeOH) | Sparingly Soluble | Polar protic solvent; solubility may be limited by the non-polar aromatic ring. |

| Water | Insoluble | The hydrophobic nature of the chlorinated aromatic ring and the lack of significant hydrogen bonding donors limit aqueous solubility. |

Note: This solubility profile is predictive. Experimental verification is strongly recommended for any application.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

GHS Hazard Information

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Experimental Protocols: A Self-Validating Approach

To ensure the integrity of research findings, it is crucial to employ self-validating experimental protocols. This involves the orthogonal confirmation of the compound's identity and purity through multiple analytical techniques.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_0" { label = "Compound Verification"; bgcolor = "#FFFFFF"; A [label="Obtain Compound"]; B [label="Visual Inspection\n(Appearance, Color)"]; C [label="Melting Point Analysis"]; A -> B -> C; }

subgraph "cluster_1" { label = "Spectroscopic Analysis"; bgcolor = "#FFFFFF"; D [label="¹H and ¹³C NMR"]; E [label="FT-IR Spectroscopy"]; F [label="Mass Spectrometry"]; D -> E -> F; }

subgraph "cluster_2" { label = "Purity Assessment"; bgcolor = "#FFFFFF"; G [label="High-Performance Liquid\nChromatography (HPLC)"]; H [label="Thin-Layer\nChromatography (TLC)"]; G -> H; }

C -> D; F -> G; H -> I [label="Verified Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: A logical workflow for the verification and analysis of this compound.

Step-by-Step Methodologies

-

Material Acquisition and Initial Assessment:

-

Procure this compound from a reputable supplier.

-

Visually inspect the material, noting its physical state and color.

-

Perform a melting point determination and compare it to the literature value. A sharp melting point range is indicative of high purity.

-

-

Spectroscopic Confirmation:

-

NMR Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Interpret the spectra to confirm the presence of all expected proton and carbon signals and their respective multiplicities and integrations.

-

IR Analysis: Obtain an FT-IR spectrum of the solid compound (e.g., using a KBr pellet or an ATR accessory). Identify the characteristic absorption bands for the carbonyl, ether, and aromatic functionalities.

-

MS Analysis: Analyze the compound using a mass spectrometer (e.g., with EI ionization) to confirm the molecular weight and isotopic distribution.

-

-

Purity Verification:

-

Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound. A single major peak should be observed.

-

Utilize TLC with a suitable mobile phase to quickly check for the presence of impurities.

-

By following this multi-faceted analytical approach, researchers can be confident in the identity and quality of their starting material, which is a cornerstone of reproducible and reliable scientific outcomes.

References

-

NIST. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. [Link]

Sources

Solubility of 1-(5-Chloro-2-methoxyphenyl)ethanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(5-Chloro-2-methoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated aromatic ketone, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, characterized by a chlorinated and methoxylated phenyl ring attached to an ethanone group, dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

| Property | Value | Source |

| CAS Number | 6342-64-9 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| Predicted LogP | 2.5512 | [2] |

The presence of a polar carbonyl group and ether linkage, combined with a largely nonpolar aromatic ring and a halogen substituent, results in a molecule of intermediate polarity. The predicted LogP value of 2.5512 suggests a greater affinity for organic phases over aqueous media.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The polarity of a solvent is influenced by the presence of heteroatoms (like oxygen and nitrogen), the overall molecular geometry, and the ability to form hydrogen bonds.[4]

For this compound, its solubility in a given organic solvent will be a function of the interplay between the solute's polarity and that of the solvent. A spectrum of solvents, from non-polar to polar, is typically screened to identify suitable candidates for specific applications.

Solubility Profile in Common Organic Solvents

While specific, quantitative experimental data for the solubility of this compound is not extensively available in the public domain, we can infer its likely solubility based on its structure and the properties of common organic solvents. For a structurally related compound, 4-Chloro-3-nitroacetophenone, it is reported to be soluble in ethanol and acetone, and practically insoluble in water.[5] Another related compound, 2-Chlorophenyl Acetic Acid, is soluble in most organic solvents.[6]

The following table provides a qualitative prediction of solubility and is intended to guide solvent selection for experimental determination.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Sparingly Soluble to Insoluble | Significant polarity mismatch between the non-polar solvent and the more polar solute. |

| Toluene | 2.4 | Moderately Soluble | The aromatic nature of toluene can interact favorably with the phenyl ring of the solute. |

| Diethyl Ether | 2.8 | Moderately Soluble | Offers a balance of polar and non-polar characteristics. |

| Dichloromethane | 3.1 | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Acetone | 5.1 | Soluble | The polar aprotic nature of acetone should effectively solvate the ketone. |

| Ethanol | 4.3 | Soluble | A polar protic solvent that can interact with the polar groups of the solute. |

| Methanol | 5.1 | Soluble | Similar to ethanol, its high polarity should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent, often used for compounds with poor solubility in other common solvents. |

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions (Shake-Flask Method): The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7] a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. b. Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. b. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant from each vial. b. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter. c. Prepare a series of dilutions of the filtered supernatant with the respective solvent. d. Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

Data Interpretation: a. The concentration determined in the saturated solution represents the solubility of this compound in that specific solvent at the experimental temperature. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Causality

This protocol incorporates a self-validating system. The use of an excess of the solid solute ensures that the resulting solution is truly saturated. The extended equilibration time and constant temperature control are critical for achieving thermodynamic equilibrium, leading to a reproducible and accurate solubility measurement.[8] The final analytical measurement provides a quantitative endpoint that is directly proportional to the amount of dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship between Polarity and Solubility

The relationship between the properties of the solute and solvent dictates the resulting solubility. This can be visualized as a decision-making process.

Caption: Logical relationship between solute/solvent polarity and solubility outcome.

Conclusion

While direct, published quantitative solubility data for this compound in a wide array of organic solvents is limited, this guide provides a robust framework for researchers to approach its use and characterization. By understanding its physicochemical properties and the fundamental principles of solubility, and by employing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility of this important chemical intermediate. This foundational data is critical for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- Scribd. (n.d.).

- Scribd. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Lund University Publications. (n.d.).

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- PC Chem. (n.d.). Chemical Compounds Supplier, Trader, Exporter.

- CymitQuimica. (2023, October 11).

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Echemi. (n.d.). This compound 6342-64-9.

- FUJIFILM Wako Chemicals. (n.d.).

- ChemicalBook. (n.d.). 2-chloro-5-nitroacetophenone.

- ChemScene. (n.d.). 1-(5-Chloro-2-methoxyphenyl)ethan-1-one.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- TCI AMERICA. (n.d.). Product Page.

- Merck. (n.d.). 1,3-Cyclopentanediol, mixture of cis and trans.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Biosynth. (2024, April 8).

- Fisher Scientific. (2024, March 25).

- BLDpharm. (n.d.). 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone.

- ChemicalBook. (n.d.). 2-Chloroanisole CAS#: 766-51-8.

- Guidechem. (n.d.). 1-(2-Chloro-5-methoxyphenyl)ethanone 77344-69-5 wiki.

- ChemicalBook. (2025, July 4). 2-Chloroanisole.

- Sunway Pharm Ltd. (n.d.). This compound.

- ChemicalBook. (2025, July 24). 1-(5-Chloro-2-hydroxyphenyl)ethanone.

- Sigma-Aldrich. (n.d.). 2-Chloroanisole 98%.

- Benchchem. (n.d.). Solubility of 1-(2-Chloro-5-methylphenyl)ethanone in different solvents.

- ChemicalBook. (n.d.). 4-Chloroanisole CAS#: 623-12-1.

- PubChem - NIH. (n.d.). 4-Chloroanisole.

Sources

- 1. This compound - CAS:6342-64-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. Chemical CompoundsSupplier,Trader,Exporter [pcchem.net.in]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Measurements | USP-NF [uspnf.com]

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanone, a substituted acetophenone, is a key chemical intermediate with significant potential in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to an ethanone moiety, provides a versatile scaffold for the construction of more complex molecular entities. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-2-methoxyacetophenone | [1] |

| CAS Number | 6342-64-9 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Melting Point | 29-30 °C | |

| Boiling Point | 135 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents such as acetone, ethanol, and dichloromethane. |

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an acetyl group at the 1-position. The presence of these functional groups dictates its reactivity and makes it a valuable precursor in multi-step organic syntheses.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is limited, data for the closely related analogue, 1-(5-chloro-2-hydroxyphenyl)ethanone, is available from the NIST WebBook and can be used as a reference for interpretation.[3][4]

Infrared (IR) Spectroscopy: The IR spectrum of 1-(5-chloro-2-hydroxyphenyl)ethanone shows characteristic absorption bands that can be correlated to the functional groups present in this compound.[3] The key expected peaks for the target molecule would include:

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O-C stretch (ether): A distinct band in the region of 1250-1000 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): The electron ionization mass spectrum of 1-(3-chloro-4-methoxyphenyl)ethanone, another isomer, is available in the NIST WebBook.[5] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Common fragmentation patterns would likely involve the loss of a methyl group (M-15) to form a fragment at m/z 169, and the loss of an acetyl group (M-43) to give a fragment at m/z 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the acetyl methyl protons around δ 2.5 ppm and a singlet for the methoxy protons around δ 3.9 ppm. The aromatic region would display three protons with distinct chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal around δ 197 ppm. The aromatic carbons would appear in the δ 110-160 ppm region, and the methyl carbons of the acetyl and methoxy groups would be observed in the upfield region.

Synthesis and Reactivity

The most common and industrially scalable method for the synthesis of substituted acetophenones like this compound is the Friedel-Crafts acylation .[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (General Procedure):

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an inert solvent such as dichloromethane, add acetyl chloride dropwise with stirring.

-

To this mixture, add 4-chloroanisole dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

The reactivity of this compound is governed by its functional groups. The ketone carbonyl group can undergo nucleophilic addition and condensation reactions. The aromatic ring can participate in further electrophilic substitution reactions, with the directing effects of the chloro and methoxy groups influencing the position of substitution.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals: A notable application is its use as a key intermediate in the synthesis of the insecticide Indoxacarb .[7] The synthesis involves the conversion of this compound to 5-chloro-2-methoxycarbonyl-1-indanone, which forms the core structure of the final active ingredient.[7]

Caption: Role of this compound in Indoxacarb synthesis.

Pharmaceuticals: While direct applications of this compound in marketed drugs are not widely documented, its structural motifs are present in various pharmacologically active compounds. Related substituted acetophenones are precursors to molecules with a range of biological activities. For instance, similar structures have been utilized in the synthesis of:

-

COX-2 inhibitors: For the treatment of inflammation and pain.[8]

-

Beta-secretase inhibitors: Investigated for the treatment of Alzheimer's disease.[9]

-

Antidepressants: As seen in the synthesis of Venlafaxine, where a related methoxyphenyl ethanone derivative is a key starting material.[10]

The presence of the chloro and methoxy substituents allows for fine-tuning of the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[11]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[2]

-

Hazard Statements: Harmful if swallowed.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical research and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. As the demand for novel and effective bioactive compounds continues to grow, the importance of such well-defined building blocks in the synthetic chemist's toolbox is undeniable.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

Justia Patents. (n.d.). The Process For Preparing a Ketosulfone Derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN102924278A - Synthesis method of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2949. Retrieved from [Link]

-

SpectraBase. (n.d.). ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. Molecules, 25(18), 4253. Retrieved from [Link]

-

Beilstein Journals. (2014). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 10, 2658-2677. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 1-(5-Chloro-2-hydroxyphenyl)ethanone is a Key Intermediate for Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 4. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 6. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]

- 7. CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 10. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of a Substituted Acetophenone

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications